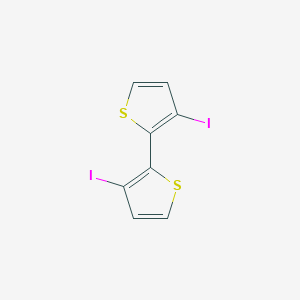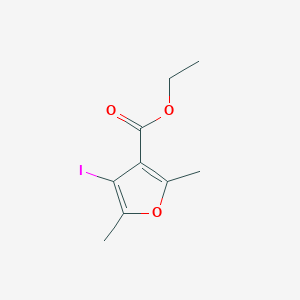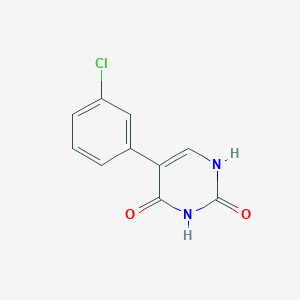
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, commonly known as Clomazone, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In
Scientific Research Applications
Structural and Bonding Analysis
The structural and bonding characteristics of related pyrimidinedione derivatives have been extensively studied to understand their interactions and docking mechanisms in biological systems. For example, antimalarial drugs featuring a chlorophenyl pyrimidinediamine structure have been analyzed using spectral methods and computational chemistry to elucidate their molecular geometry, bonding, and electrostatic potential, which are crucial for their biological activity (Sherlin et al., 2018).
Anticancer and Antiproliferative Properties
Compounds with a pyrimidine core have been synthesized and evaluated for their anticancer properties. For instance, novel tricarbonyl complexes of rhenium(I) with 5-nitrosopyrimidines demonstrated antiproliferative behavior against various human tumor cell lines, suggesting potential applications in cancer treatment (Illán‐Cabeza et al., 2005).
Controlled Drug Release Systems
The development of controlled drug release systems using biodegradable microspheres encapsulating anti-cancer drugs like 5-fluoro-2,4-pyrimidinedione highlights the application of pyrimidine derivatives in pharmaceutical formulations. These systems aim to achieve long-lasting controlled release, improving drug efficacy and reducing side effects (Fu et al., 2002).
Insecticidal Activity
The synthesis of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives from 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated remarkable insecticidal activity against the cotton leaf worm, showcasing the potential of these compounds in developing new insecticides (Ismail et al., 2021).
Mechanism of Action
properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXQRPANOVMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Nitro-2-thienyl)methyl]pyridinium](/img/structure/B429020.png)
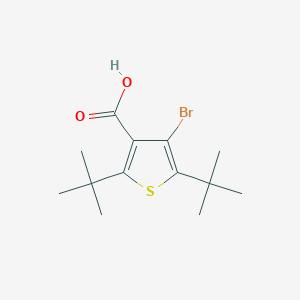


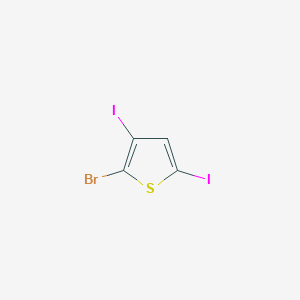
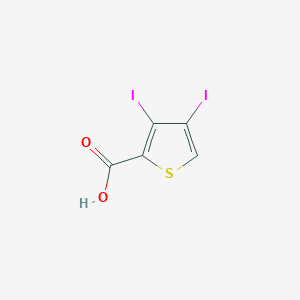
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)
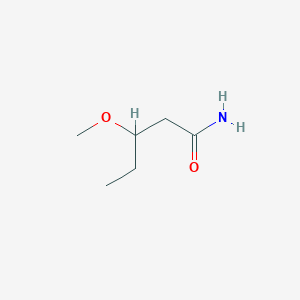

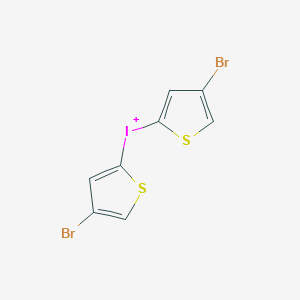
![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
